A Comprehensive Technical Guide to the Physicochemical Properties of DL-Threonine for Laboratory Applications
A Comprehensive Technical Guide to the Physicochemical Properties of DL-Threonine for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of DL-Threonine, a racemic mixture of the essential amino acid Threonine. The information herein is intended to support laboratory research, scientific experimentation, and formulation development by providing key data points, standardized experimental protocols, and visual representations of relevant biological and experimental processes.
Core Physicochemical Data
DL-Threonine (IUPAC name: (2RS)-2-amino-3-hydroxybutanoic acid) is a polar, neutral amino acid. Its structure, containing both a hydroxyl (-OH) and a carboxyl (-COOH) group, dictates its physical and chemical behavior. The following tables summarize its key quantitative properties.
Table 1: General and Physical Properties of DL-Threonine
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₃ | [1][2][3] |
| Molecular Weight | 119.12 g/mol | [1][2] |
| Appearance | White crystalline powder | |
| Taste | Slightly sweet | |
| Melting Point | ~244-245 °C (with decomposition) | |
| Boiling Point | 345.8 ± 32.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ |
Table 2: Solubility and Partitioning of DL-Threonine
| Property | Value | Conditions | Source(s) |
| Water Solubility | 200 g/L | 25 °C | |
| 20.1 g/100mL | 25 °C | ||
| Ethanol Solubility | Insoluble | - | |
| LogP (Octanol/Water) | -1.23 | - |
Table 3: Acid-Base Properties of Threonine
| Property | Value | Source(s) |
| pKa (α-carboxyl) | 2.09 | |
| pKa (α-amino) | 9.10 | |
| Isoelectric Point (pI) | 5.60 |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of DL-Threonine.
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¹H NMR: In D₂O, characteristic peaks for DL-Threonine hydrate (B1144303) are observed around 4.26 ppm (CH-α), 3.59 ppm (CH-β), and 1.33 ppm (CH₃).
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Infrared (IR) Spectroscopy: The IR spectrum of threonine shows characteristic absorption bands corresponding to its functional groups, including broad O-H and N-H stretching, C=O stretching of the carboxyl group, and C-O stretching of the alcohol.
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UV-Vis Spectroscopy: DL-Threonine does not contain a chromophore that absorbs significantly in the near-UV and visible range. Its UV cutoff is typically observed in the far-UV region, around 230-232 nm.
Experimental Protocols
The following sections detail standardized methodologies for determining key physicochemical properties of DL-Threonine in a laboratory setting.
This method is a standard pharmacopeial procedure for determining the melting point of a crystalline solid.
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Sample Preparation: A small amount of dry DL-Threonine powder is finely ground and packed into a thin-walled capillary tube to a height of 2-4 mm. The sample should be well-compacted.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) in close proximity to a calibrated thermometer.
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Initial Rapid Determination: A preliminary determination is often performed with a rapid heating rate (e.g., 10-20 °C/min) to find the approximate melting range.
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Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 5-10 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.
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Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For DL-Threonine, decomposition is typically observed along with melting.
This protocol determines the saturation solubility of DL-Threonine in water at a specific temperature.
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Preparation of Supersaturated Solution: An excess amount of DL-Threonine is added to a known volume or mass of deionized water in a sealed container (e.g., a screw-cap vial or flask).
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Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. Alternatively, the solution can be centrifuged or filtered (using a filter that does not absorb the solute) to separate the solid from the saturated liquid phase.
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Sample Analysis: A precisely known mass or volume of the clear, saturated supernatant is transferred to a pre-weighed container.
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Solvent Evaporation: The water is evaporated from the sample at an elevated temperature (e.g., in a drying oven at 60-80 °C) until a constant weight of the dry solid is achieved.
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Calculation: The solubility is calculated based on the mass of the dissolved DL-Threonine and the corresponding mass or volume of the water.
This method determines the acid dissociation constants (pKa values) of DL-Threonine's ionizable groups.
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Solution Preparation: A solution of DL-Threonine of known concentration (e.g., 0.1 M) is prepared in deionized water.
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pH Meter Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
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Titration Setup: A known volume of the DL-Threonine solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.
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Acidic Titration (Optional but recommended): The solution is first titrated with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate all functional groups. The pH is recorded after each incremental addition of acid until a low pH (e.g., ~1.5) is reached.
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Basic Titration: The resulting acidic solution (or a fresh sample) is then titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until a high pH (e.g., ~12.5) is reached.
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Data Analysis: The pH values are plotted against the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points). The pKa of the carboxyl group (pKa₁) is the first to be determined, followed by the pKa of the amino group (pKa₂).
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the use of DL-Threonine in a research context.
Threonine is a crucial substrate in two fundamental cellular processes: protein synthesis and post-translational modification via phosphorylation.
Caption: Role of Threonine in protein synthesis and phosphorylation.
This diagram outlines the logical flow for determining the pKa values of DL-Threonine using potentiometric titration.
Caption: Experimental workflow for pKa determination by titration.
